![molecular formula C11H21ClN2O2 B1396805 1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride CAS No. 1158192-65-4](/img/structure/B1396805.png)
1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It has a tetrahydro-2H-pyran-4-yl group attached to the piperidine ring .
Synthesis Analysis
The synthesis of similar compounds involves cyclization reactions . For instance, the cyclization reaction of tert-butyl-4-methyl 3-oxopiperidine-1,4-dicarboxylate with the hydrazine component can be used to access the privileged piperdine fused pyrazolone scaffold . This scaffold can then be treated with HCl to remove the amine protecting group and subsequently reacted with isocyanates to deliver the final products containing carboxamide linkage in excellent yields .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight varies between 197.28 and 249.73 , depending on the source. The compound’s empirical formula is C11H19NO2 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Heterocycles : Compounds related to 1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride have been synthesized for exploring novel fused heterobicycles. These compounds have shown potential in the formation of new structures like pyrazolo[4,3-c]pyridine-3-ols, which may have various applications in medicinal chemistry (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Crystal Structure Analysis : Research on compounds similar to this compound has included the study of their crystal structures. This provides insights into the molecular configuration and potential interactions of these compounds, which is crucial for understanding their chemical properties and potential applications (Li et al., 2015).
Pharmaceutical Intermediates
Intermediate in Synthesis of Pharmaceutical Compounds : Similar compounds have been synthesized and used as intermediates in the development of pharmaceutical agents. This includes the creation of heterospirocyclic compounds, which are crucial for the synthesis of specific pharmaceuticals (Strässler, Linden, & Heimgartner, 1997).
Development of Novel Inhibitors : Derivatives of this compound have been instrumental in the development of new inhibitors, such as Rho kinase inhibitors, which are studied for their potential in treating various disorders, highlighting the compound's role in drug discovery (Wei et al., 2016).
Molecular Interaction Studies
- Molecular Interaction Analysis : Studies have been conducted to understand the molecular interaction of analogous compounds with specific receptors, such as cannabinoid receptors. This research is vital in drug design and understanding how compounds interact with biological targets (Shim et al., 2002).
Solid Form Selection in Drug Development
- Solid Form Selection for Drug Development : The selection of appropriate solid forms of related compounds is essential in pharmaceutical development. Research in this area focuses on identifying stable forms that are suitable for further investigation and production (Kojima et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-(oxan-4-yl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-11(14)9-1-5-13(6-2-9)10-3-7-15-8-4-10;/h9-10H,1-8H2,(H2,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJSLUYZELMTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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